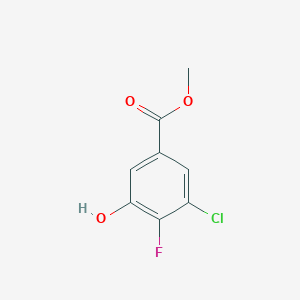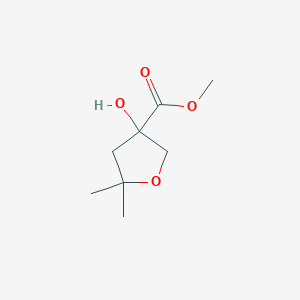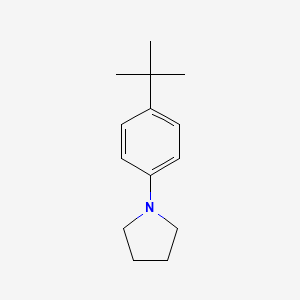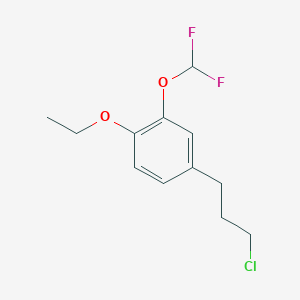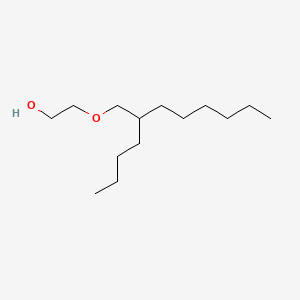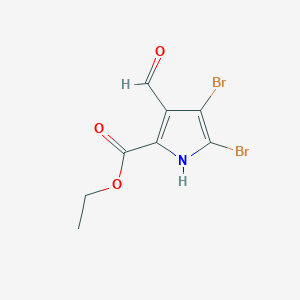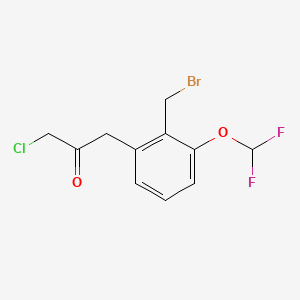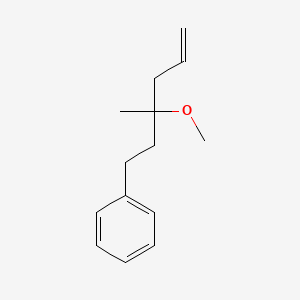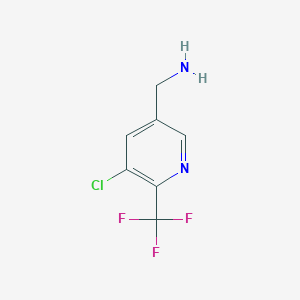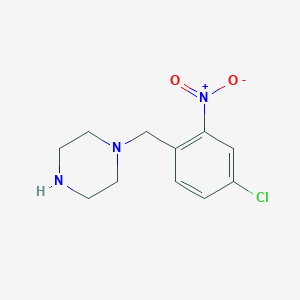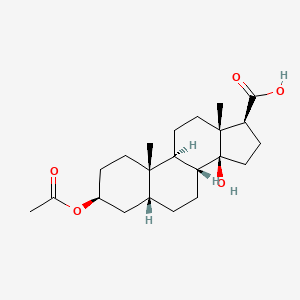
(3|A,5|A,14|A,17|A)-3-(acetyloxy)-14-hydroxyandrostane-17-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androstane-17-carboxylic acid, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta,17beta)- (9CI) is a complex organic compound belonging to the class of androstane derivatives These compounds are characterized by their steroidal structure, which is a common framework in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androstane-17-carboxylic acid, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta,17beta)- typically involves multi-step organic reactions. The starting material is often a simpler androstane derivative, which undergoes a series of functional group transformations. Key steps may include:
Hydroxylation: Introduction of the hydroxy group at the 14th position.
Acetylation: Addition of the acetyloxy group at the 3rd position.
Carboxylation: Formation of the carboxylic acid group at the 17th position.
These reactions require specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Androstane-17-carboxylic acid, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta,17beta)- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce a primary alcohol.
Scientific Research Applications
Androstane-17-carboxylic acid, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta,17beta)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of pharmaceuticals and other biologically active molecules.
Mechanism of Action
The mechanism of action of Androstane-17-carboxylic acid, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta,17beta)- involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and influencing cellular functions. Additionally, its functional groups allow it to participate in various biochemical reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Androstane-17-carboxylic acid, 3-oxo-, methyl ester
- Androstane-17-carboxylic acid, 14-amino-3-[(6-deoxy-a-L-mannopyranosyl)oxy]-, methyl ester, hydrochloride
Uniqueness
Compared to similar compounds, Androstane-17-carboxylic acid, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta,17beta)- is unique due to its specific combination of functional groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
10204-66-7 |
|---|---|
Molecular Formula |
C22H34O5 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(3S,5R,8R,9S,10S,13R,14S,17S)-3-acetyloxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C22H34O5/c1-13(23)27-15-6-9-20(2)14(12-15)4-5-17-16(20)7-10-21(3)18(19(24)25)8-11-22(17,21)26/h14-18,26H,4-12H2,1-3H3,(H,24,25)/t14-,15+,16+,17-,18-,20+,21-,22+/m1/s1 |
InChI Key |
DVBRYBUUEALGJL-PRCZZKRQSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C(=O)O)O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C(=O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14073741.png)
